molecular formula C21H20ClNO3 B1344389 7-Chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid CAS No. 865415-11-8

7-Chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid

Cat. No.: B1344389
CAS No.: 865415-11-8
M. Wt: 369.8 g/mol
InChI Key: RMXDIEJWLCTIFI-UHFFFAOYSA-N
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Description

7-Chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C21H20ClNO3 and its molecular weight is 369.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Photophysical Properties of Quinoline Derivatives

Quinoline derivatives have been synthesized and investigated for their photophysical properties. Notably, complexes of copper(I) with quinoline carboxylic acid analogs exhibit extraordinary photophysical characteristics. These complexes demonstrate significant emission quantum yields and prolonged excited-state lifetimes, highlighting their potential in photophysical applications (Małecki et al., 2015).

Antibacterial Activities of Quinoline Carboxylic Acids

A series of substituted 4-oxoquinoline-3-carboxylic acids have been synthesized and evaluated for their antibacterial activity. Among these, certain compounds exhibited potent antibacterial activity against both gram-positive and gram-negative bacteria, including strains of Pseudomonas aeruginosa. This research underscores the potential of quinoline carboxylic acids as a scaffold for developing new antibacterial agents (Miyamoto et al., 1990).

Antioxidant and Prooxidative Effects

The structure and distributive status of 4-hydroxyquinoline derivatives, including those related to 7-chloro-4-hydroxyquinoline, have been studied for their antioxidant effects against free-radical-initiated peroxidation. The findings reveal that the antioxidant or prooxidative effects of these compounds are significantly influenced by their molecular structure and their distribution within the reaction system. This study provides valuable insights into the design of antioxidant drugs based on quinoline derivatives (Liu et al., 2002).

Photodegradation of Quinolinecarboxylic Herbicides

The photodegradation of quinolinecarboxylic herbicides in aqueous solutions under various irradiation conditions has been explored. This research contributes to the understanding of environmental behavior and degradation pathways of these compounds, which is crucial for assessing their environmental impact and designing strategies for their degradation and removal (Pinna & Pusino, 2012).

Antimicrobial Activity of Quinoline Derivatives

Quinoline-4-carboxylic acid derivatives have been synthesized through microwave-irradiated methods, showing significant in vitro antimicrobial activity against a broad spectrum of microorganisms. These findings underscore the potential of quinoline derivatives in the development of new antimicrobial agents, particularly against resistant strains of bacteria (Bhatt & Agrawal, 2010).

Properties

IUPAC Name

7-chloro-8-methyl-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO3/c1-12(2)11-26-15-6-4-5-14(9-15)19-10-17(21(24)25)16-7-8-18(22)13(3)20(16)23-19/h4-10,12H,11H2,1-3H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXDIEJWLCTIFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC(=CC=C3)OCC(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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